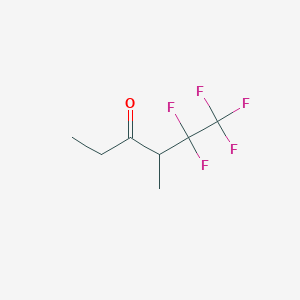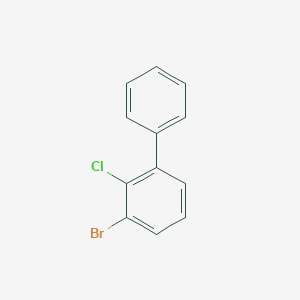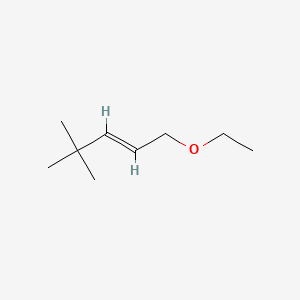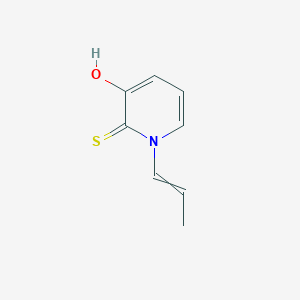
3-Hydroxy-1-(prop-1-en-1-yl)pyridine-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-1-(prop-1-en-1-yl)pyridine-2(1H)-thione is an organic compound with a unique structure that includes a hydroxyl group, a prop-1-en-1-yl group, and a pyridine-2(1H)-thione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(prop-1-en-1-yl)pyridine-2(1H)-thione typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the hydroxyl and prop-1-en-1-yl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-(prop-1-en-1-yl)pyridine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The prop-1-en-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
3-Hydroxy-1-(prop-1-en-1-yl)pyridine-2(1H)-thione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-(prop-1-en-1-yl)pyridine-2(1H)-thione involves its interaction with specific molecular targets and pathways. The hydroxyl and prop-1-en-1-yl groups play a crucial role in its binding affinity and reactivity. Detailed studies on its molecular interactions and pathways are essential to understand its effects fully.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with hydroxyl and alkyl groups, such as:
- 3-Hydroxy-1-(prop-1-en-1-yl)pyridine
- 2-Hydroxy-1-(prop-1-en-1-yl)pyridine
- 3-Hydroxy-1-(prop-1-en-1-yl)pyridine-2-thione
Uniqueness
3-Hydroxy-1-(prop-1-en-1-yl)pyridine-2(1H)-thione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
58379-48-9 |
|---|---|
Molecular Formula |
C8H9NOS |
Molecular Weight |
167.23 g/mol |
IUPAC Name |
3-hydroxy-1-prop-1-enylpyridine-2-thione |
InChI |
InChI=1S/C8H9NOS/c1-2-5-9-6-3-4-7(10)8(9)11/h2-6,10H,1H3 |
InChI Key |
GKXUWXVWDZPPRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CN1C=CC=C(C1=S)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Bromophenyl)sulfanyl]methanesulfonamide](/img/structure/B14625504.png)
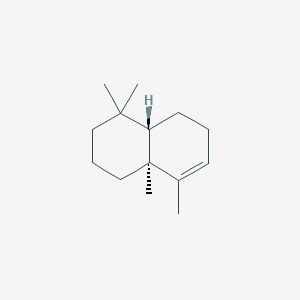
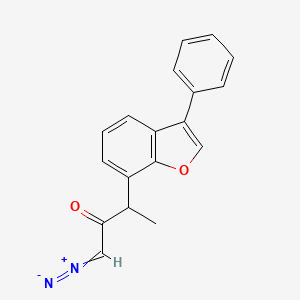
![{4-[Methyl(1,3-thiazol-2-yl)amino]phenyl}acetic acid](/img/structure/B14625527.png)
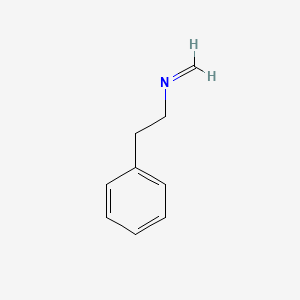
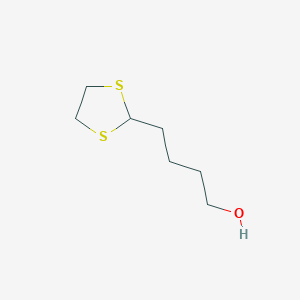
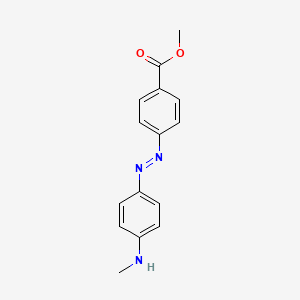
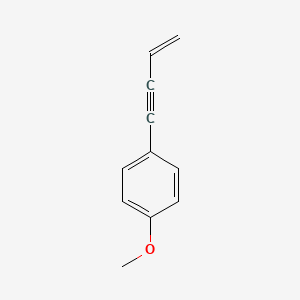
![Silane, [[1-(1-cyclohexen-1-yl)ethenyl]oxy]trimethyl-](/img/structure/B14625548.png)
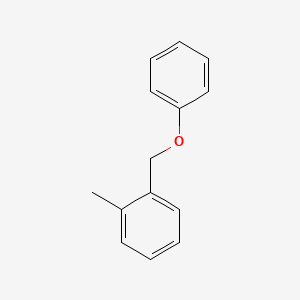
![Morpholine, 4-[1-(4-chlorophenyl)ethenyl]-](/img/structure/B14625558.png)
